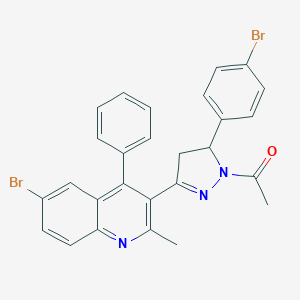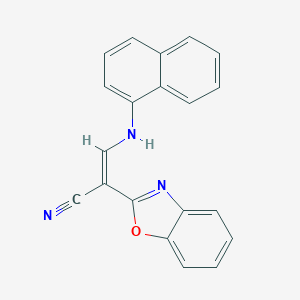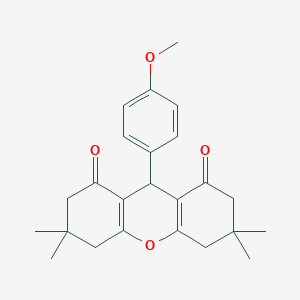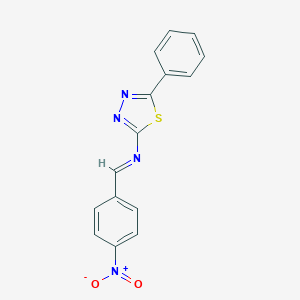
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21Br2N3O and its molecular weight is 563.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its derivatives have been studied for their potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against organisms like Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016). Additionally, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which share a similar structure, have demonstrated antimicrobial activity and were found effective against several bacteria and fungi, with specific compounds showing higher antifungal activity than standard drugs (Ansari & Khan, 2017).
Chemical Structure and Synthesis
The chemical structure and synthesis of similar compounds have been a focus of several studies. The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically. This study highlights the importance of understanding the molecular structure for potential applications in fields like nonlinear optics (Mary et al., 2015).
Applications in Sensor Development
A derivative of a similar compound has been utilized in developing a simple colorimetric fluorescent chemosensor for the selective detection of Zn2+ ions. This highlights its potential use in the field of environmental monitoring and biochemical sensing (Kasirajan et al., 2017).
Anticancer Activity
Some derivatives, like 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole, have been synthesized and evaluated for their anticancer activities, particularly against human prostate and epidermoid carcinoma cancer cell lines (Liu, Bai, Pan, Song, & Zhu, 2009).
Antioxidant Applications
The potential antioxidant applications of similar compounds have also been explored. For instance, novel arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant activities, with certain derivatives showing promising results (Kumar & Vijayakumar, 2017).
Propiedades
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLBBUPUDDJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione bis(O-benzoyloxime)](/img/structure/B413994.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B413995.png)
![Furazano[3,4-b]1,2,4-triazolo[4,3-d]pyrazine, 5-ethoxycarbonylmethyl-8-ethyl(phenyl)amino-](/img/structure/B413996.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413998.png)



![4-[(3,4-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414009.png)
![N-[2,2-dichloro-1-(diphenylphosphoryl)ethyl]benzamide](/img/structure/B414010.png)
![5-(4-Pentylcyclohexyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B414013.png)
![2-bromo-5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B414015.png)
![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)
![4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414017.png)